molecular formula C31H56O3 B8539582 [3,5-Bis(dodecyloxy)phenyl]methanol CAS No. 199192-20-6

[3,5-Bis(dodecyloxy)phenyl]methanol

Cat. No.: B8539582
CAS No.: 199192-20-6
M. Wt: 476.8 g/mol
InChI Key: MUQKBNZYTIKZNC-UHFFFAOYSA-N
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Description

[3,5-Bis(dodecyloxy)phenyl]methanol ( 199192-20-6) is an organic compound with the molecular formula C31H56O3 and a molecular weight of 476.78 g/mol . This compound, also known as 3,5-didodecyloxybenzyl alcohol, belongs to a class of benzyl alcohol derivatives characterized by two dodecyloxy (C12) chains attached at the meta- positions of the phenyl ring . This specific structure, featuring a polar benzyl alcohol head group and long hydrophobic alkyl chains, makes it a valuable non-polar building block in synthetic and materials chemistry. Its primary research value lies in its application as a key precursor in the synthesis of dendritic macromolecules and hyperbranched polymers . The compound can be synthesized through an etherification reaction, for instance, from 3,5-dihydroxybenzyl alcohol with the appropriate alkyl halide in the presence of a base like potassium carbonate . In materials science, this and structurally similar compounds are investigated for creating functional materials, including liquid crystals, supramolecular assemblies, and organic gelators, where the molecule facilitates self-assembly through various intermolecular interactions . The crystal structure of a closely related analogue, [3,5-bis(benzyloxy)phenyl]methanol, reveals that the terminal groups are approximately perpendicular to the central benzene ring, and the molecules form chains via O–H···O hydrogen bonds, providing insight into the packing behavior of such systems . This product is intended for research and development purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

CAS No.

199192-20-6

Molecular Formula

C31H56O3

Molecular Weight

476.8 g/mol

IUPAC Name

(3,5-didodecoxyphenyl)methanol

InChI

InChI=1S/C31H56O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,32H,3-24,28H2,1-2H3

InChI Key

MUQKBNZYTIKZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)CO)OCCCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The biological activity of [3,5-Bis(dodecyloxy)phenyl]methanol has been explored in several studies. Its structural features suggest potential interactions with biological molecules, influencing various biochemical pathways. Compounds with similar structures have shown promise as lead compounds in drug development targeting oxidative stress-related diseases .

Case Study: Drug Development

Research indicates that derivatives of this compound may serve as effective agents against oxidative stress-related conditions. For instance, quantitative structure-activity relationship (QSAR) studies could elucidate how structural modifications impact biological efficacy .

Nanotechnology

The compound's self-assembling properties have been investigated for nanoparticle formation. Studies utilizing dynamic light scattering (DLS) have demonstrated that nanoparticles derived from related compounds exhibit stability and favorable size distributions, making them suitable for drug delivery systems .

Case Study: Nanoparticle Characterization

In experiments where nanoparticles were synthesized via the ethanol injection method, results indicated average diameters of approximately 200 nm with a polydispersity index (PDI) of around 0.50, suggesting good stability over time . These properties are critical for applications in targeted drug delivery.

Material Science

The unique chemical structure of this compound allows it to function as a surfactant or emulsifier in various formulations. Its hydrophobic dodecyloxy chains can enhance the solubility of hydrophobic drugs and improve their bioavailability .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The dodecyloxy chains in this compound result in a LogP ~10, significantly higher than analogs with shorter or polar substituents (e.g., trifluoromethoxy or amino groups). This property favors its use in lipid-rich environments .
  • Electronic Effects : Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups (e.g., in C₉H₆F₆O₃ and C₁₀H₈F₆O) introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to electron-donating dodecyloxy groups .
  • Functional Group Diversity : The benzoic acid derivative (C₃₁H₅₄O₄) exhibits acidic behavior due to the –COOH group, enabling salt formation or coordination chemistry, unlike the neutral –CH₂OH in the parent compound .

Preparation Methods

Column Chromatography

Purification is critical due to the presence of unreacted starting materials and by-products. The product is isolated using silica gel column chromatography with a gradient eluent system (ethyl acetate/hexane, 1:10). The long alkyl chains impart significant hydrophobicity, requiring nonpolar solvents for effective separation.

Spectroscopic Validation

1H NMR (600 MHz, CDCl₃):

  • δ 6.47 (s, 2H, aromatic protons)

  • δ 4.56 (s, 2H, -CH₂OH)

  • δ 3.91 (t, J = 6.6 Hz, 4H, -OCH₂-)

  • δ 1.77–1.72 (m, 4H, -CH₂- adjacent to oxygen)

  • δ 0.89–0.87 (m, 6H, terminal -CH₃)

IR Spectroscopy :

  • Broad peak at 3434 cm⁻¹ (-OH stretch)

  • Bands at 2917 cm⁻¹ and 2851 cm⁻¹ (C-H stretches of dodecyl chains)

Alternative Synthetic Routes and Optimization

Industrial Scalability Considerations

Large-scale production faces challenges in maintaining reaction homogeneity due to the high viscosity of dodecyl bromide. Solutions include using excess solvent and mechanical stirring. Industrial purification may employ recrystallization from ethanol or hexane, though chromatography remains the gold standard for laboratory-scale purity.

Reaction Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse of high-boiling solvents (e.g., DMF)
Moisture sensitivityRigorous drying of glassware and reagents
By-product formation (e.g., dialkylated products)Stoichiometric control of alkylating agent
Column chromatography band broadeningGradient elution with ethyl acetate/hexane

Comparative Analysis of Synthetic Approaches

Table 1: Synthesis Method Comparison

ParameterWilliamson Ether SynthesisLiAlH4 Reduction
Starting MaterialMethyl 3,5-dihydroxybenzoateMethyl 3,5-bis(dodecyloxy)benzoate
Key ReagentDodecyl bromideLiAlH4
Yield85% (ester intermediate)79% (final alcohol)
PurificationRecrystallizationColumn chromatography

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3,5-Bis(dodecyloxy)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Williamson etherification or nucleophilic substitution. For example, 3,5-dihydroxybenzaldehyde can be alkylated with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by reduction of the aldehyde group to a methanol moiety using NaBH₄ or LiAlH₄. Reaction duration, solvent polarity, and stoichiometric ratios of alkylating agents critically impact yield .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic proton splitting due to dodecyloxy groups) and the presence of the methanol group.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₂₉H₅₂O₃).
  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 85:15 v/v) to assess purity, referencing retention times against standards .

Q. What solubility properties should be considered for experimental design?

  • Methodological Answer : The compound is highly lipophilic due to dodecyloxy chains, requiring non-polar solvents (e.g., chloroform, toluene) for dissolution. For aqueous systems, surfactants or co-solvents like DMSO may be needed. Solubility can be quantified via UV-Vis spectroscopy in varying solvent mixtures .

Advanced Research Questions

Q. How does this compound function in the synthesis of supramolecular or polymeric materials?

  • Methodological Answer : The dodecyloxy chains enhance solubility in organic matrices, while the phenol-methanol group enables covalent bonding (e.g., esterification with carboxylic acids) or hydrogen bonding. For example, it serves as a monomer in polyaniline-based conductive polymers, where alkyl chains improve processability. Polymerization can be monitored via FT-IR (disappearance of -OH peaks) and GPC for molecular weight distribution .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., density, melting point)?

  • Methodological Answer :

  • Density : Compare experimental measurements (e.g., pycnometry) with computational predictions (DFT calculations).
  • Melting Point : Use differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to account for polymorphism or impurities. Cross-reference with crystallography data (if available) to correlate thermal behavior with crystal packing .

Q. How can researchers optimize the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for dodecyloxy chain cleavage).
  • Photostability : Use UV-Vis spectroscopy to monitor degradation under light exposure; add antioxidants (e.g., BHT) or store in amber vials.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–14) via HPLC to assess ester or ether bond integrity .

Q. What advanced techniques characterize self-assembly behavior in solution or thin films?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Measure aggregate size in solvents like THF or chloroform.
  • Atomic Force Microscopy (AFM) : Image Langmuir-Blodgett films to assess monolayer formation.
  • Small-Angle X-ray Scattering (SAXS) : Analyze micellar or lamellar structures in concentrated solutions .

Data Contradiction Analysis

Q. How to address discrepancies in reported reactivity (e.g., esterification efficiency)?

  • Methodological Answer : Variability may arise from trace moisture or catalyst selection. Standardize protocols:

  • Use anhydrous conditions (molecular sieves) and catalysts like DMAP or H₂SO₄.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and quantify yields via ¹H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

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